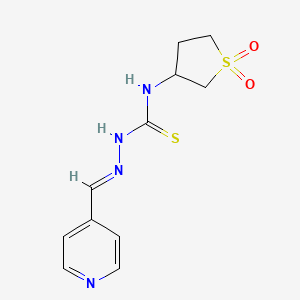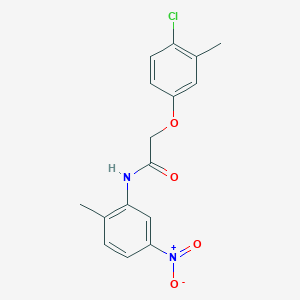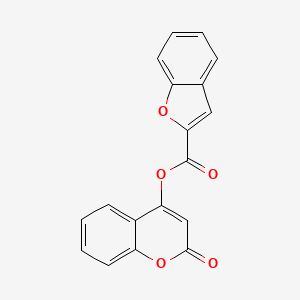![molecular formula C17H20N2O3S B5883920 N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.
Wirkmechanismus
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is a selective inhibitor of the enzyme TYK2, which is involved in the signaling pathway of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ). In addition, this compound has been shown to reduce the activation of T cells and B cells, which are key players in the immune response. These effects suggest that this compound has the potential to be an effective treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide. One direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of the potential combination of this compound with other therapies for enhanced efficacy. Furthermore, the exploration of the role of TYK2 in other diseases, such as cancer and infectious diseases, may provide additional opportunities for the development of this compound and similar inhibitors.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide involves several steps. The first step is the preparation of N-benzyl-N-methyl-2-aminobenzamide by reacting 2-aminobenzamide with benzyl chloride and methyl iodide. The second step involves the reaction of N-benzyl-N-methyl-2-aminobenzamide with methylsulfonyl chloride to obtain this compound. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and thickness. In a mouse model of lupus, this compound was found to reduce autoantibody production and prolong survival. In a rat model of rheumatoid arthritis, this compound was found to reduce joint inflammation and destruction.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(2)23(3,21)22/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRORZQGEIBWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)








![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)


![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)